4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetyl-2-methoxyphenol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the presence of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-formyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 4-(1-hydroxyethyl)-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.
Substitution: Formation of 4-(substituted acetyl)-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.
Scientific Research Applications
4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-acetyl-2-methoxyphenyl acetate: Similar structure but lacks the chromene moiety.
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains the chromene moiety but lacks the acetyl and methoxyphenyl groups.
Uniqueness
4-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of its acetyl, methoxyphenyl, and chromene groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 8-methoxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)12-7-8-15(17(10-12)25-3)26-19(22)14-9-13-5-4-6-16(24-2)18(13)27-20(14)23/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGPBVIQEREFMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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